1-(2-Chloroethyl)-1H-tetrazole

Vue d'ensemble

Description

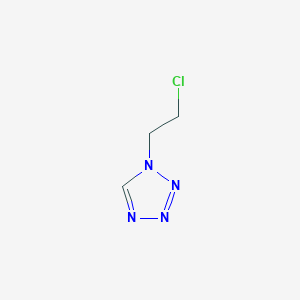

1-(2-Chloroethyl)-1H-tetrazole is an organic compound that belongs to the class of tetrazoles. Tetrazoles are five-membered heterocyclic compounds containing four nitrogen atoms and one carbon atom. The presence of the 2-chloroethyl group in this compound makes it a valuable intermediate in various chemical reactions and applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 1-(2-Chloroethyl)-1H-tetrazole can be synthesized through several methods. One common method involves the reaction of 2-chloroethylamine with sodium azide in the presence of a suitable solvent such as dimethylformamide (DMF). The reaction typically occurs at elevated temperatures to facilitate the formation of the tetrazole ring.

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and temperature control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.

Analyse Des Réactions Chimiques

Types of Reactions: 1-(2-Chloroethyl)-1H-tetrazole undergoes various chemical reactions, including:

Nucleophilic Substitution: The chloroethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of new compounds.

Oxidation: The tetrazole ring can be oxidized under specific conditions to form tetrazole N-oxides.

Reduction: The compound can be reduced to form 1-(2-hydroxyethyl)-1H-tetrazole.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide are commonly used. The reactions are typically carried out in polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO) at elevated temperatures.

Oxidation: Oxidizing agents such as hydrogen peroxide or peracids can be used under controlled conditions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in suitable solvents.

Major Products:

Nucleophilic Substitution: The major products are substituted tetrazoles with various functional groups.

Oxidation: Tetrazole N-oxides are the primary products.

Reduction: The main product is 1-(2-hydroxyethyl)-1H-tetrazole.

Applications De Recherche Scientifique

Medicinal Chemistry Applications

1-(2-Chloroethyl)-1H-tetrazole and its derivatives have been synthesized and evaluated for their biological activities, particularly as antimicrobial agents. Research indicates that tetrazole compounds can serve as bioisosteres for carboxylic acids and amides, enhancing their pharmacological properties.

Antimicrobial Activity

A study demonstrated that various 1-substituted tetrazoles exhibited significant antibacterial and antifungal activities. For instance, derivatives containing thiazole groups were found to be more active than those with piperazine substitutions. The compounds were tested against common bacterial strains such as Staphylococcus aureus and Escherichia coli, showing promising results in inhibiting bacterial growth .

Anticancer Properties

Recent investigations have focused on the anticancer potential of tetrazole derivatives. A series of 1-aryl-5-(4-arylpiperazine-1-carbonyl)-1H-tetrazoles were synthesized and evaluated for their ability to destabilize microtubules, a mechanism crucial for cancer cell proliferation. One particular compound showed potent activity against several cancer cell lines, indicating its potential as a therapeutic agent .

Agricultural Applications

The agricultural sector has also benefited from the applications of tetrazole compounds. These compounds are utilized as fungicides and herbicides due to their ability to inhibit specific enzymes in plant pathogens.

Fungicidal Activity

Research has shown that this compound derivatives can effectively combat fungal infections in crops. The mechanism often involves disrupting fungal cell wall synthesis or interfering with metabolic pathways essential for fungal growth .

Coordination Chemistry

In coordination chemistry, tetrazole derivatives are used to form complexes with metal ions, which can exhibit unique properties beneficial for catalysis and material science.

Metal Complexes

Studies have reported the synthesis of copper(II) complexes with tetrazole ligands, demonstrating enhanced stability and catalytic activity compared to other ligands. These complexes are being explored for applications in catalysis and as sensors due to their distinctive electronic properties .

Data Tables

The following table summarizes the biological activities of various this compound derivatives:

| Compound Structure | Activity Type | Target Organism/Cell Line | IC50 (μM) |

|---|---|---|---|

| 1-(2-Chloroethyl)-5-thiazole-1H-tetrazole | Antibacterial | Staphylococcus aureus | 5.0 |

| 1-(2-Chloroethyl)-5-piperazine-1H-tetrazole | Antifungal | Candida albicans | 12.0 |

| 1-(2-Chloroethyl)-5-aryl-1H-tetrazole | Anticancer | HeLa Cells | 3.5 |

Case Study 1: Antimicrobial Evaluation

In a comprehensive study conducted by Varadaraji et al., a series of novel 1-substituted tetrazoles were synthesized and screened for antimicrobial activity. The results indicated that specific substitutions significantly enhanced activity against both bacterial and fungal strains, suggesting a structure-activity relationship that could guide future drug design .

Case Study 2: Anticancer Mechanism

A study by Luan et al. explored the anticancer mechanisms of tetrazole derivatives targeting microtubule dynamics. The compound demonstrated significant cytotoxicity across multiple cancer cell lines, highlighting its potential as a lead compound in cancer therapy development .

Mécanisme D'action

The mechanism of action of 1-(2-Chloroethyl)-1H-tetrazole involves its ability to undergo nucleophilic substitution reactions, which can lead to the formation of various bioactive compounds. The molecular targets and pathways involved depend on the specific derivatives and their intended applications. For example, in medicinal chemistry, the compound may interact with enzymes or receptors, modulating their activity and leading to therapeutic effects.

Comparaison Avec Des Composés Similaires

1-(2-Bromoethyl)-1H-tetrazole: Similar in structure but with a bromoethyl group instead of a chloroethyl group.

1-(2-Iodoethyl)-1H-tetrazole: Contains an iodoethyl group, which can undergo similar reactions but with different reactivity.

1-(2-Hydroxyethyl)-1H-tetrazole: The reduced form of 1-(2-Chloroethyl)-1H-tetrazole, with a hydroxyethyl group.

Uniqueness: this compound is unique due to its specific reactivity profile, particularly in nucleophilic substitution reactions. The presence of the chloroethyl group allows for selective modifications, making it a versatile intermediate in organic synthesis.

Activité Biologique

1-(2-Chloroethyl)-1H-tetrazole (CAS No. 15284-27-2) is a compound belonging to the tetrazole family, which has garnered interest due to its diverse biological activities. The tetrazole ring is known for its ability to mimic carboxylic acids and has been utilized in various pharmaceutical applications. This article aims to explore the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.

Synthesis

The synthesis of this compound can be achieved through several methods, often involving the reaction of hydrazoic acid with appropriate halogenated compounds. The specific synthetic route may vary based on desired purity and yield.

Example Synthesis Route

- Starting Materials : 2-Chloroethylamine and sodium azide.

- Reaction Conditions : Typically performed in a solvent such as acetonitrile under controlled temperature conditions.

Antimicrobial Properties

Research indicates that tetrazole derivatives exhibit significant antimicrobial activity. A study demonstrated that various tetrazole compounds, including this compound, showed effectiveness against a range of bacterial strains. The mechanism is thought to involve disruption of bacterial cell wall synthesis or inhibition of essential enzymes.

Anticancer Activity

Tetrazoles are also being investigated for their anticancer properties. In vitro studies have shown that this compound can induce apoptosis in cancer cell lines, potentially through the activation of caspase pathways. This indicates a promising avenue for further research into its use as an anticancer agent.

Neuroprotective Effects

Preliminary studies suggest that compounds containing the tetrazole moiety may have neuroprotective effects. These effects could be attributed to their ability to modulate neurotransmitter systems or reduce oxidative stress in neuronal cells.

The exact mechanism of action for this compound remains under investigation. However, it is hypothesized that the compound interacts with various biological targets, including:

- Enzymatic Inhibition : Compounds may inhibit key enzymes involved in metabolic pathways.

- Receptor Modulation : Potential interactions with neurotransmitter receptors could explain some neuroprotective effects.

- Cytotoxicity Induction : The compound may induce cell death in malignancies through apoptotic pathways.

Study 1: Antimicrobial Efficacy

A study published in Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of several tetrazole derivatives, including this compound. The results indicated a minimum inhibitory concentration (MIC) against Staphylococcus aureus and Escherichia coli, showcasing its potential as an antimicrobial agent.

Study 2: Anticancer Activity

In a research article from Cancer Letters, researchers explored the cytotoxic effects of various tetrazoles on human cancer cell lines. They found that this compound significantly reduced cell viability in breast and lung cancer cells, suggesting its potential as a lead compound for anticancer drug development.

Comparative Analysis

| Compound | Antimicrobial Activity | Anticancer Activity | Neuroprotective Effects |

|---|---|---|---|

| This compound | Moderate | High | Potential |

| Other Tetrazoles | Variable | Moderate | Limited |

Propriétés

IUPAC Name |

1-(2-chloroethyl)tetrazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5ClN4/c4-1-2-8-3-5-6-7-8/h3H,1-2H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHUIIORNGYDUIT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NN=NN1CCCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5ClN4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

132.55 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15284-27-2 | |

| Record name | 1-(2-chloroethyl)-1H-1,2,3,4-tetrazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q1: What makes 1-(2-chloroethyl)tetrazole interesting for coordination chemistry?

A1: 1-(2-chloroethyl)tetrazole is a versatile ligand capable of coordinating to metal ions through its nitrogen atoms. This can lead to the formation of diverse structures, from mononuclear complexes to extended networks. [, , ] This structural diversity influences the magnetic properties of the resulting materials.

Q2: What kind of magnetic behavior has been observed in complexes containing 1-(2-chloroethyl)tetrazole?

A2: Studies on copper(II) complexes of 1-(2-chloroethyl)tetrazole have revealed interesting magnetic properties. For instance, dichlorobis(1-(2-chloroethyl)tetrazole)copper(II) and its dibromo analogue exhibit ferromagnetic interactions within the copper-halide layers of their structures. [] This highlights the potential of such compounds in developing new magnetic materials.

Q3: Can you elaborate on the structural features of the copper(II) complexes mentioned and how they relate to magnetism?

A3: Both the dichloro and dibromo copper(II) complexes form two-dimensional square grid planes composed of copper ions bridged by halide ions. These layers are separated by layers of 1-(2-chloroethyl)tetrazole ligands. [] This structural arrangement leads to strong magnetic interactions within the copper-halide layers but very weak interactions between the layers, resulting in what are essentially isolated ferromagnetic layers.

Q4: Are there examples of other metal complexes with 1-(2-chloroethyl)tetrazole and what can be said about their structures?

A4: Yes, 1-(2-chloroethyl)tetrazole has also been used to synthesize iron(II) complexes. In the case of hexa[1-(2-chloroethyl)tetrazole]iron(II) di(borotetrafluoride), the iron(II) ions are coordinated by six tetrazole ligands in a high-spin state at room temperature. [] This complex was structurally characterized using both laboratory and synchrotron X-ray powder diffraction data.

Q5: Beyond copper and iron, has 1-(2-chloroethyl)tetrazole been used with other metals?

A5: Research has also explored the combination of 1-(2-chloroethyl)tetrazole with polyoxometalates, specifically the [PMo12O40]3- anion. This led to the formation of a layered compound containing both 5- and 6-coordinated copper(II) cations surrounded by the tetrazole ligands. [, ] This demonstrates the potential of using this ligand to create complex architectures incorporating different metal centers.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.